3-(1,1,2,2-Tetrafluoroethyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1,1,2,2-tetrafluoroethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c9-7(10)8(11,12)5-2-1-3-6(13)4-5/h1-4,7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDDEEKSIUNCFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101023232 | |
| Record name | 3-(1,1,2,2-Tetrafluoroethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101023232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
585-41-1 | |
| Record name | 3-(1,1,2,2-Tetrafluoroethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=585-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,1,2,2-Tetrafluoroethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101023232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Pathways of 3 1,1,2,2 Tetrafluoroethyl Aniline
Reactivity of the Aniline (B41778) Moiety
The aniline portion of the molecule, consisting of a primary amine attached to a benzene (B151609) ring, is the principal site for many classical aromatic and amine-based reactions. However, the presence of the 1,1,2,2-tetrafluoroethyl group at the meta-position significantly modulates this reactivity.
Electrophilic Aromatic Substitution (EAS)
The functional group (-NH2) of aniline is a potent activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions. byjus.com This is due to the donation of the nitrogen's lone pair of electrons into the benzene pi-system, which increases the electron density at these positions and stabilizes the cationic intermediate (arenium ion) formed during the reaction. byjus.comwikipedia.org Conversely, the 1,1,2,2-tetrafluoroethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which deactivates the ring towards electrophilic attack.
In 3-(1,1,2,2-tetrafluoroethyl)aniline, these two opposing effects are in play. The powerful activating and ortho-, para-directing influence of the amino group generally dominates the reaction's regioselectivity. wikipedia.org Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the amino group (positions 2, 4, and 6), despite the deactivating nature of the fluoroalkyl substituent. For instance, in reactions like halogenation, nitration, or sulfonation, the major products would be the 2-substituted and 4-substituted derivatives of this compound. byjus.com
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution typically requires a highly electron-deficient aromatic ring and a good leaving group. masterorganicchemistry.comlibretexts.org The reaction proceeds through an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com Simple aryl halides are generally unreactive, but the presence of strong electron-withdrawing groups can activate the ring for SNAr. libretexts.orgyoutube.com
The 1,1,2,2-tetrafluoroethyl group, being strongly electron-withdrawing, increases the electrophilicity of the benzene ring, making it more susceptible to nucleophilic attack. This effect would stabilize the anionic Meisenheimer intermediate. masterorganicchemistry.com However, the aniline itself lacks a suitable leaving group. For an SNAr reaction to occur on this molecule, the amino group would first need to be converted into a better leaving group, such as a diazonium salt (-N₂⁺), which can then be displaced by a variety of nucleophiles.
The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, allowing for a variety of transformations.
N-Alkylation and N-Arylation: The primary amine can react with alkyl halides or other electrophilic carbon sources to form secondary and tertiary amines. For example, an iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine (B1214592) hydrochloride has been developed, demonstrating a pathway for N-alkylation. nih.gov
Amidation: The reaction of the amine with carboxylic acids or their more reactive derivatives (such as acyl chlorides or anhydrides) yields amides. This is a common and robust transformation. sphinxsai.com Research on the direct amidation of various substituted anilines with acetic acid has shown that the electronic nature of the substituent on the aniline ring significantly impacts the reaction rate. Electron-withdrawing groups, such as the 1,1,2,2-tetrafluoroethyl group, tend to decrease the nucleophilicity of the amine, leading to lower yields and longer reaction times compared to anilines with electron-donating groups. researchgate.net
| Aniline Derivative | Substituent | Electronic Effect | Reported Yield (%) researchgate.net | Reaction Time (h) researchgate.net |
|---|---|---|---|---|
| p-Anisidine | -OCH₃ | Donating | 97 | 2 |
| p-Toluidine | -CH₃ | Donating | 95 | 2.5 |
| Aniline | -H | Neutral | 92 | 3 |
| p-Chloroaniline | -Cl | Withdrawing | 85 | 4 |
| p-Nitroaniline | -NO₂ | Strongly Withdrawing | 65 | 6 |
Data adapted from a study on sulfated TiO₂/SnO₂ catalyzed direct amidation of aniline derivatives, illustrating the influence of electronic effects. researchgate.net
Sulfonamidation: Reacting this compound with sulfonyl chlorides in the presence of a base produces the corresponding sulfonamides. This is a standard method for protecting the amine group or for synthesizing biologically active molecules.
The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reversible reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comnih.gov
The formation of imines is a fundamental process in organic synthesis. nih.gov Aniline itself has been shown to be an effective catalyst for the formation of imines in aqueous solutions. researchgate.net The resulting imines are versatile intermediates that can participate in a wide array of subsequent reactions. For instance, they are key intermediates in multicomponent reactions, such as the Biginelli or Strecker reactions, which allow for the rapid assembly of complex heterocyclic structures and amino acids, respectively. nih.govgrowingscience.comrsc.org The condensation of anilines with vinyl ethers, proceeding through an iminium intermediate, is a known route to synthesizing quinoline (B57606) frameworks. mdpi.com
Reactivity and Transformations of the 1,1,2,2-Tetrafluoroethyl Group
The 1,1,2,2-tetrafluoroethyl (-CF₂CF₂H) group is characterized by its high thermal and chemical stability, largely due to the strength of the carbon-fluorine bonds. Transformations involving this moiety are less common than those on the aniline portion and often require specific and energetic conditions.
Functional group interconversion (FGI) involves converting one functional group into another through processes like substitution, oxidation, or reduction. imperial.ac.uk While the tetrafluoroethyl group is generally robust, certain transformations are possible, often leveraging related fluoroalkyl chemistry.
For example, a synthetic protocol exists for converting tetrafluoroalkyl bromides into tetrafluoroethylene-containing azides. rsc.org This is achieved through metalation followed by a reaction with an electrophilic azide (B81097) source. rsc.org The resulting azides can then undergo 1,3-dipolar cycloaddition reactions, demonstrating a pathway to incorporate the tetrafluoroethyl moiety into triazole rings. rsc.org While this example starts from a bromide, it illustrates a potential FGI pathway for derivatives of the tetrafluoroethyl group. The most reactive site on the H-CF₂CF₂- group, aside from C-F activation, is the terminal C-H bond, which could potentially be a site for radical abstraction or deprotonation under strong basic conditions.
The activation of C-F bonds is a significant challenge in organic chemistry due to their high bond dissociation energy. However, progress has been made using transition metal catalysis. Research has demonstrated that C(sp³)-F bonds in related molecules like CF₃-substituted anilines can be activated. nih.gov Specifically, a cooperative catalytic system involving a ruthenium-sulfur complex and a hydrosilane can mediate the heterolytic splitting of the Si-H bond, generating a highly electrophilic silicon cation that abstracts a fluoride (B91410) ion from the CF₃ group. nih.gov This suggests that a similar catalytic approach could potentially be applied to activate the C-F bonds in the 1,1,2,2-tetrafluoroethyl group.
Furthermore, studies on the activation of C(sp²)-F bonds in tetrafluoroethylene (B6358150) (C₂F₄) using iridium and nickel complexes have shown that these bonds can be cleaved and functionalized under catalytic conditions. researchgate.netnih.gov These reactions, often involving oxidative addition to a low-valent metal center, provide a basis for developing catalytic methods to transform the highly fluorinated substituent of this compound. researchgate.net
Derivatization Strategies for Complex Molecular Structures
The unique electronic properties conferred by the 1,1,2,2-tetrafluoroethyl group make this compound a valuable building block for the synthesis of complex molecules with specialized applications. Its derivatization allows for the introduction of fluorine-containing moieties into larger scaffolds, influencing properties such as lipophilicity, metabolic stability, and binding affinity.
The aniline functionality of this compound serves as a versatile handle for the construction of various fluorinated heterocyclic systems. These heterocycles are of significant interest in medicinal chemistry and materials science due to the often-enhanced biological activity and modified physicochemical properties imparted by the fluorine atoms. mdpi.com
One prominent strategy involves the condensation of the aniline with dicarbonyl compounds or their equivalents to form nitrogen-containing heterocycles. For instance, the reaction with β-ketoesters can lead to the formation of fluorinated quinolines, a class of compounds known for their diverse pharmacological activities. nih.gov The general synthetic approach often involves a cyclization reaction catalyzed by a strong acid, such as polyphosphoric acid.
Another approach to synthesizing fluorinated heterocycles is through cycloaddition reactions. mdpi.com While not directly starting from this compound in all documented cases, the principles can be applied. For example, the generation of a reactive intermediate from the aniline, such as a nitrile oxide, could be followed by a [3+2] cycloaddition with a suitable dipolarophile to yield five-membered heterocycles. mdpi.com
The synthesis of N-aryl picolinamides is another avenue for creating complex heterocyclic structures. This involves the coupling of an aniline with a picolinic acid derivative. While specific examples starting with this compound are not extensively documented in the provided results, the general methodology is well-established for other anilines and could be adapted. nih.govnih.gov This reaction typically proceeds via activation of the carboxylic acid, for example, with a coupling agent, followed by nucleophilic attack by the aniline. nih.gov
The table below summarizes some potential heterocyclic systems that could be synthesized from this compound based on established synthetic routes for analogous anilines.
| Heterocyclic System | General Synthetic Precursors | Key Reaction Type | Potential Application Areas |
| Fluorinated Quinolines | This compound, β-ketoester | Cyclocondensation | Pharmaceuticals, Agrochemicals nih.gov |
| Fluorinated Benzimidazoles | This compound, Carboxylic Acid/Aldehyde | Condensation/Cyclization | Medicinal Chemistry nih.gov |
| Fluorinated Benzothiazoles | This compound, 2-Mercaptobenzoic Acid | Cyclization | Materials Science, Dyes |
| Fluorinated 1,2,3-Triazoles | Azide derived from this compound, Alkyne | [3+2] Cycloaddition (Click Chemistry) | Medicinal Chemistry, Materials Science rsc.org |
| N-(Tetrafluoroethylphenyl)picolinamides | This compound, Picolinic Acid | Amide Coupling | Medicinal Chemistry, Ligand Synthesis nih.govnih.gov |
This table presents potential synthetic targets based on general reactivity patterns of anilines.
The presence of the reactive amine group allows for the incorporation of the this compound moiety into polymeric backbones or as pendant groups. This can be achieved through various polymerization techniques, such as polycondensation reactions where the aniline reacts with difunctional monomers like diacyl chlorides or dicarboxylic acids to form polyamides.
The incorporation of the tetrafluoroethyl group into polymers can significantly alter their properties, including:
Thermal Stability: Fluorinated polymers often exhibit enhanced thermal stability.
Chemical Resistance: The fluorine atoms can shield the polymer backbone from chemical attack.
Surface Properties: Fluorinated segments can lead to low surface energy, resulting in hydrophobic and oleophobic properties.
Dielectric Properties: The introduction of fluorine can lower the dielectric constant of the material, which is advantageous for applications in microelectronics.
While specific examples detailing the polymerization of this compound were not found in the search results, the general principles of polyamide and polyimide synthesis from aromatic amines are well-established. For instance, the reaction of an aromatic diamine with a dianhydride is a common method for producing polyimides, a class of high-performance polymers. A mono-functional amine like this compound could be used as an end-capping agent to control molecular weight or to functionalize the polymer chain ends.
The table below outlines potential polymer types that could be synthesized using this compound and the expected impact of the fluorinated moiety on the material's properties.
| Polymer Type | Co-monomer(s) | Expected Property Enhancement | Potential Applications |
| Polyamides | Diacyl Chlorides, Dicarboxylic Acids | Increased thermal stability, chemical resistance, hydrophobicity | High-performance fibers, specialty engineering plastics |
| Polyimides (as end-capper) | Dianhydrides, Diamines | Controlled molecular weight, modified surface properties | Microelectronics, aerospace components |
| Polyurethanes | Diisocyanates, Polyols | Enhanced chemical resistance, tailored surface energy | Coatings, foams, elastomers |
This table is based on established polymerization reactions of anilines and the known effects of fluorination on polymer properties.
Modular synthesis, often referred to as "click chemistry" or multicomponent reactions, provides a powerful strategy for the rapid diversification of chemical space starting from a common building block like this compound. nih.gov These approaches are characterized by high yields, simple reaction conditions, and the generation of a wide array of structurally diverse molecules from a limited set of starting materials. nih.govresearchgate.net
One such strategy involves the conversion of the aniline to an azide, which can then readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form 1,2,3-triazoles. rsc.org This allows for the straightforward linkage of the tetrafluoroethylphenyl moiety to a vast library of alkyne-containing fragments.
Multicomponent reactions, where three or more reactants combine in a single step to form a product that contains portions of all the starting materials, represent another powerful tool for modular synthesis. While specific multicomponent reactions involving this compound are not detailed in the provided search results, the aniline functionality is a common participant in reactions like the Ugi and Passerini reactions.
The development of metallaphotocatalytic triple couplings also offers a modular approach to synthesizing complex aniline derivatives. nih.govresearchgate.net These methods allow for the combination of an aniline, an alkene, and a third component in a single transformation, enabling the rapid construction of elaborate molecular architectures. nih.govresearchgate.net
The table below illustrates how modular synthesis strategies can be applied to this compound to generate diverse chemical libraries.
| Modular Strategy | Key Intermediate/Reaction | Resulting Scaffold | Diversity Element |
| Azide-Alkyne Cycloaddition | 3-(1,1,2,2-Tetrafluoroethyl)phenyl Azide | 1,2,3-Triazole | Varied Alkyne Substituents rsc.org |
| Ugi Reaction (Hypothetical) | This compound, Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino Amide | Varied Aldehyde, Isocyanide, and Carboxylic Acid |
| Metallaphotocatalytic Coupling | Radical Cation of Aniline | Complex N-Alkyl Anilines | Varied Alkene and Coupling Partner nih.govresearchgate.net |
This table showcases the potential of modular synthesis approaches for diversifying the chemical space around the this compound core.
Advanced Spectroscopic and Structural Characterization of 3 1,1,2,2 Tetrafluoroethyl Aniline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural analysis of 3-(1,1,2,2-Tetrafluoroethyl)aniline derivatives, offering detailed information about the proton, carbon, and fluorine nuclei within the molecule.
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms in this compound. The aromatic protons on the aniline (B41778) ring typically appear as a complex multiplet in the downfield region of the spectrum, a result of spin-spin coupling between adjacent protons. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the tetrafluoroethyl group and the electron-donating amino group. The protons of the amino (-NH₂) group usually present as a broad singlet, and its chemical shift can be sensitive to solvent and concentration. The proton on the tetrafluoroethyl group (-CHF₂), if present, would exhibit a characteristic triplet of triplets due to coupling with the adjacent CF₂ group and the geminal fluorine atoms.
Interactive Table: Representative ¹H NMR Data for Aniline Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|---|---|
| Aniline | CDCl₃ | 7.21 - 6.78 | m | Aromatic H |
| 3.73 | s | NH₂ | ||
| 3-Aminostyrene | CDCl₃ | 7.14 (t) | t | Aromatic H |
| 6.83 (d) | d | Aromatic H | ||
| 6.74 (br s) | br s | Aromatic H | ||
| 6.63 (d) | d | Aromatic H | ||
| 5.72 (d) | d | Vinylic H | ||
| 5.23 (d) | d | Vinylic H |
The table above showcases typical ¹H NMR chemical shifts for related aniline compounds, illustrating the regions where protons in different electronic environments resonate. Data for this compound would follow similar patterns, with specific shifts influenced by the fluorine substitution. rsc.org
Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of this compound. The carbon atoms of the aromatic ring typically resonate in the range of 110-150 ppm. The carbon atom attached to the nitrogen (C-NH₂) is shielded and appears at a lower chemical shift compared to the other aromatic carbons. Conversely, the carbon atom bonded to the electron-withdrawing tetrafluoroethyl group is deshielded and appears at a higher chemical shift. The carbon atoms of the tetrafluoroethyl group itself will show complex splitting patterns due to one-bond and two-bond couplings with the fluorine atoms.
Interactive Table: ¹³C NMR Data for Aniline and its Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
|---|---|---|---|
| Aniline | CDCl₃ | 146.7 | C-NH₂ |
| 129.4 | C-H (ortho, para) | ||
| 118.6 | C-H (meta) | ||
| 115.2 | C-H (para) |
This table provides a reference for the ¹³C NMR chemical shifts of aniline and a substituted derivative. rsc.orgchemicalbook.com The presence of the tetrafluoroethyl group in the target molecule would significantly alter these values, providing key structural information.
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive and powerful technique for characterizing fluorinated organic compounds like this compound. rsc.orgnih.gov The ¹⁹F nucleus has a 100% natural abundance and a large chemical shift range, making it an excellent probe for structural analysis. nih.gov In the ¹⁹F NMR spectrum of this compound, the two non-equivalent fluorine environments in the -CF₂-CHF₂ group would give rise to distinct signals. The geminal and vicinal fluorine-fluorine couplings would result in complex splitting patterns, providing valuable information about the conformation and connectivity of the fluoroalkyl chain. The chemical shifts of the fluorine atoms are highly sensitive to their local electronic environment, making ¹⁹F NMR a crucial tool for identifying and differentiating isomers and derivatives. nih.gov
To unravel the complex spectral data and make unambiguous assignments, multi-dimensional NMR techniques are often employed. biophysics.orgresearchgate.net Experiments such as COSY (Correlation Spectroscopy) can establish proton-proton couplings within the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate proton signals with their directly attached carbons (HSQC) and with carbons that are two or three bonds away (HMBC). These techniques are invaluable for definitively assigning the ¹H and ¹³C NMR spectra of this compound and its derivatives. researchgate.net
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of this compound. nih.gov In a typical electron ionization (EI) mass spectrum, the molecule will fragment in a predictable manner, providing a unique fingerprint that can aid in structural identification. The molecular ion peak (M⁺) will be observed, and its mass will correspond to the molecular weight of the compound (193.14 g/mol for C₈H₇F₄N). sigmaaldrich.com
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). longdom.org This precision allows for the unambiguous determination of the elemental formula of a compound, as it can distinguish between molecules with very similar nominal masses. nih.gov For this compound, HRMS would confirm the presence of four fluorine atoms and one nitrogen atom, solidifying the molecular identity. chromatographyonline.com
Interactive Table: Predicted m/z Values for Adducts of a Related Compound
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 210.05365 |
| [M+Na]⁺ | 232.03559 |
| [M-H]⁻ | 208.03909 |
| [M+NH₄]⁺ | 227.08019 |
The table above shows the predicted mass-to-charge ratios for various adducts of 3-(1,1,2,2-tetrafluoroethoxy)aniline, a structurally similar compound, as determined by HRMS. uni.lu These values highlight the precision of HRMS in identifying molecular species.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to specific functional groups. The N-H stretching vibrations of the primary amine group will appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹. The C-F stretching vibrations of the tetrafluoroethyl group will give rise to strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹. Aromatic C=C stretching vibrations will be seen in the 1450-1600 cm⁻¹ region.
Raman spectroscopy provides information about the polarizability of bonds and is particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum. rsc.orgrsc.org For this compound, the symmetric stretching of the aromatic ring and the C-F bonds would be prominent in the Raman spectrum. nih.gov
Interactive Table: Characteristic IR Absorption Frequencies for Aniline
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3434, 3358 | Primary Amine |
| C-H Stretch (Aromatic) | 3037 | Aromatic Ring |
| C=C Stretch (Aromatic) | 1621, 1498 | Aromatic Ring |
This table presents the characteristic infrared absorption bands for aniline, providing a basis for interpreting the spectrum of its fluorinated derivatives. chemicalbook.com The presence of the tetrafluoroethyl group will introduce strong C-F stretching bands, further defining the molecule's vibrational fingerprint.
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule (the torsional angles), which are critical for understanding its steric and electronic properties. Furthermore, XRD reveals the packing of molecules in the crystal lattice, governed by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.
While specific crystal structures for derivatives of this compound are not prominently available in published literature, the analysis of closely related fluorinated N-phenylamide structures provides significant insight into the expected structural features. For instance, studies on various substituted N-phenylacetamides and N-phenylbenzamides reveal common and predictable patterns in their solid-state structures. nih.govnih.govnih.gov
A key feature in the crystal packing of N-aryl amides is the formation of hydrogen-bonded chains. Typically, the amide N-H group of one molecule forms a hydrogen bond with the carbonyl oxygen atom (C=O) of an adjacent molecule, creating a C(4) chain motif. nih.govnih.gov These chains then pack into more complex three-dimensional architectures, often influenced by other substituents on the aromatic rings.
Below is a representative table of crystallographic data for analogous fluorinated N-phenylamide compounds, illustrating the type of information obtained from an X-ray diffraction study.
| Compound | Formula | Crystal System | Space Group | Dihedral Angle (Ring A vs. Ring B) | Key Intermolecular Interaction |
|---|---|---|---|---|---|
| 3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide (Molecule A) | C₁₄H₉F₄NO | Monoclinic | P2₁/c | 43.94 (8)° | N-H···O and C-H···O Hydrogen Bonds |
| 3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide (Molecule B) | C₁₄H₉F₄NO | Monoclinic | P2₁/c | 55.66 (7)° | N-H···O and C-H···O Hydrogen Bonds |
| 3-Bromo-N-[2-(trifluoromethyl)phenyl]benzamide | C₁₄H₉BrF₃NO | Monoclinic | P2₁/n | 10.40 (12)° | N-H···O Hydrogen Bonds, Br···Br Contacts |
| 3-Iodo-N-[2-(trifluoromethyl)phenyl]benzamide | C₁₄H₉F₃INO | Monoclinic | P2₁/n | 12.5 (2)° | N-H···O Hydrogen Bonds, I···I Contacts |
Other Advanced Analytical Techniques
Beyond X-ray crystallography, a suite of other advanced analytical methods is essential for the full characterization of this compound derivatives, particularly for confirming the structure in solution and verifying its purity and composition.
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy: For any organofluorine compound, ¹⁹F NMR spectroscopy is a critically important tool. wikipedia.org The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it a highly sensitive nucleus for NMR. wikipedia.org It boasts a very wide range of chemical shifts, which minimizes signal overlap and provides detailed information about the electronic environment of each unique fluorine atom in the molecule. huji.ac.il The coupling between fluorine atoms (F-F coupling) and between fluorine and hydrogen atoms (H-F coupling) provides valuable information about the connectivity of the molecule. huji.ac.il For a this compound derivative, one would expect complex splitting patterns in both the ¹H and ¹⁹F NMR spectra due to the H-F and F-F couplings through the ethyl chain.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of a compound with high precision, which in turn allows for the confident determination of its elemental formula. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used for polar molecules like aniline derivatives. The fragmentation pattern observed in the mass spectrum (MS/MS) provides a fingerprint of the molecule, helping to confirm the identity of different structural components. For instance, the loss of fragments corresponding to the tetrafluoroethyl group would be a characteristic feature.
Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of the material. DSC can detect phase transitions such as melting, crystallization, and solid-solid transitions, which is crucial for identifying polymorphism. researchgate.net TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.
The following table summarizes these key analytical techniques and their specific applications in the characterization of fluorinated aniline derivatives.
| Technique | Information Obtained | Relevance to this compound Derivatives |
|---|---|---|
| ¹⁹F NMR Spectroscopy | Electronic environment of fluorine atoms, F-F and H-F spin-spin coupling. wikipedia.orghuji.ac.il | Confirms the presence and structure of the tetrafluoroethyl group. |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition, structural fragmentation patterns. nist.gov | Unambiguously confirms the molecular formula and provides structural evidence. |
| Differential Scanning Calorimetry (DSC) | Melting point, purity, and detection of polymorphic forms. | Characterizes the solid-state thermal behavior and identifies potential polymorphs. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature. | Determines the temperature range in which the compound is stable. |
Computational Chemistry and Theoretical Investigations of 3 1,1,2,2 Tetrafluoroethyl Aniline
Electronic Structure and Molecular Orbital Theory Studies
The electronic structure of an aniline (B41778) derivative is fundamentally dictated by the interplay between the electron-donating amino group (-NH₂) and the electronic nature of the substituents on the aromatic ring. In 3-(1,1,2,2-tetrafluoroethyl)aniline, the tetrafluoroethyl group at the meta position acts as a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This significantly modulates the electron distribution within the molecule.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For aniline derivatives, the HOMO is typically a π-orbital with significant contributions from the benzene (B151609) ring and the nitrogen lone pair. sci-hub.seniscpr.res.in The LUMO is usually a π* antibonding orbital of the aromatic system. sci-hub.seniscpr.res.in The introduction of the electron-withdrawing -CHFCF₃ group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted aniline. This is because the inductive effect of the fluoroalkyl group withdraws electron density from the ring, stabilizing the orbitals.
Theoretical studies on analogous compounds like 3-trifluoromethylaniline and 3-fluoroaniline, often performed using Density Functional Theory (DFT) methods (e.g., B3LYP functional with a 6-311++G(d,p) basis set), confirm this trend. niscpr.res.inresearchgate.net The energy gap (ΔE = ELUMO – EHOMO) is a key indicator of chemical reactivity and kinetic stability. A larger energy gap implies higher stability and lower reactivity. bohrium.com
Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the most negative potential (red/yellow regions) is anticipated to be localized on the nitrogen atom of the amino group, making it the primary site for protonation and electrophilic attack. The fluorine atoms of the tetrafluoroethyl group will also exhibit negative potential. Conversely, the hydrogen atoms of the amino group will show a positive potential (blue regions), making them hydrogen bond donors. niscpr.res.in The electron-withdrawing nature of the -CHFCF₃ group reduces the electron density on the aromatic ring, particularly at the ortho and para positions relative to the amino group, making them less susceptible to electrophilic substitution compared to aniline itself.
A representative table based on DFT calculations for related aniline derivatives illustrates the expected electronic properties.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| Aniline | -5.21 | -0.15 | 5.06 | 1.53 |
| 3-Fluoroaniline | -5.45 | -0.38 | 5.07 | 2.58 |
| 3-Trifluoromethylaniline | -5.89 | -0.85 | 5.04 | 3.95 |
| Note: These values are illustrative, based on typical DFT calculation results for analogous compounds, and serve to show expected trends. |
Reaction Mechanism Elucidation through Quantum Chemical Calculations
Quantum chemical calculations are instrumental in mapping the potential energy surfaces (PES) of chemical reactions, allowing for the identification of transition states, intermediates, and the calculation of activation energies. mdpi.com For this compound, several key reaction types can be investigated.
Electrophilic Aromatic Substitution: While the amino group is a strong activating, ortho-para directing group, the meta-positioned -CHFCF₃ group is deactivating. nih.gov Computational studies can quantify this effect. For a reaction like nitration or halogenation, DFT calculations can model the formation of the sigma complex (Wheland intermediate) for attack at the ortho, meta, and para positions relative to the -NH₂ group. By calculating the energies of the transition states leading to these intermediates, the regioselectivity can be predicted. The calculations would likely confirm that substitution ortho and para to the amino group is favored, but with a higher activation energy compared to aniline due to the deactivating effect of the fluoroalkyl substituent. rsc.org
Reactions at the Amino Group: The amino group can undergo reactions such as acylation or diazotization. Computational models can elucidate the stepwise mechanism, for instance, by modeling the nucleophilic attack of the nitrogen on an acyl chloride and the subsequent proton transfer steps.
Radical Reactions: The reaction of aniline derivatives with radicals, such as the hydroxyl radical (•OH) in atmospheric chemistry, can be modeled. rsc.org Calculations can determine the activation barriers for different reaction channels, such as H-abstraction from the -NH₂ group or radical addition to the aromatic ring. nih.gov For this compound, H-abstraction from the amino group is expected to be a competitive pathway. nih.gov
A study on the reaction of methyl radicals with aniline showed that both H-abstraction from the amino group and radical addition to the ring are viable pathways, with the specific kinetics determined by temperature and pressure. nih.gov Similar computational approaches could provide detailed kinetic models for reactions involving this compound.
Prediction of Reactivity and Regioselectivity
Computational chemistry offers several descriptors to predict reactivity and regioselectivity, moving beyond simple resonance arguments.
Fukui Functions and Dual Descriptors: These reactivity indices, derived from conceptual DFT, can predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. For an electrophilic attack on this compound, the Fukui function f⁻ would be calculated. The carbon atoms with the highest values of f⁻ are the most probable sites for attack. These are expected to be the C2, C4, and C6 positions (ortho/para to the amino group), with the C4 (para) position often being the most favored due to reduced steric hindrance.
Charge Distribution: Analysis of atomic charges (e.g., Mulliken, NBO, or AIM charges) can also indicate reactivity. niscpr.res.in The carbon atoms with the highest negative charge are more susceptible to electrophilic attack. While the -NH₂ group increases electron density at the ortho and para positions through resonance, the strong inductive withdrawal by the -CHFCF₃ group will counteract this effect. Computational charge analysis can precisely quantify the net effect at each position.
| Position (relative to -NH₂) | Predicted Reactivity towards Electrophiles | Rationale |
| C2 (ortho) | High | Activated by -NH₂ group (resonance) |
| C4 (para) | Highest | Activated by -NH₂ group (resonance), less steric hindrance |
| C6 (ortho) | High | Activated by -NH₂ group (resonance) |
| C5 (meta) | Low | Deactivated by -NH₂ (inductive), deactivated by -CHFCF₃ |
| This table presents the predicted regioselectivity for electrophilic attack based on general principles of organic chemistry, which are quantifiable through computational methods. |
Conformational Analysis and Intermolecular Interactions
Conformational Analysis: The flexibility of this compound arises from the rotation around the C(aryl)-C(ethyl) and C-C single bonds. Conformational analysis, typically performed by scanning the potential energy surface as a function of specific dihedral angles, can identify the most stable conformers. For the tetrafluoroethyl group, gauche and anti conformations resulting from rotation around the C-C bond are possible. Furthermore, rotation around the C(aryl)-C(ethyl) bond will be influenced by steric interactions with the adjacent C-H bonds of the aromatic ring. DFT calculations are ideal for determining the relative energies of these conformers. ucla.edu Studies on related fluorinated alkanes and substituted benzenes show that fluorine substitution significantly impacts conformational preferences, often due to hyperconjugative and electrostatic interactions. niscpr.res.inucla.edu
Intermolecular Interactions: The nature of intermolecular forces determines the macroscopic physical properties of a compound, such as its melting and boiling points, as well as its crystal packing. researchgate.net this compound can participate in several types of interactions:
Hydrogen Bonding: The N-H bonds of the amino group act as hydrogen bond donors, while the nitrogen lone pair and the electronegative fluorine atoms can act as hydrogen bond acceptors. sci-hub.se In the solid state, N-H···N or N-H···F hydrogen bonds are highly probable and would be key structure-directing interactions. ucla.eduresearchgate.net
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the polar C-F and N-H bonds, leading to strong dipole-dipole attractions. researchgate.net
π-π Stacking: The aromatic rings can interact through π-π stacking, although this might be influenced by the bulky and electron-withdrawing substituent.
London Dispersion Forces: These forces are present between all molecules and increase with molecular size and surface area. sci-hub.se
Crystal structure prediction and analysis of related fluorinated anilines have shown that C-H···F interactions are also significant in determining the crystal packing. acs.org
Development of Predictive Models (e.g., Quantitative Structure-Retention Relationship for related compounds)
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Retention Relationship (QSRR) models are statistical tools that correlate the chemical structure of compounds with their physical, biological, or chromatographic properties. acs.org These models are built using molecular descriptors calculated from the computationally optimized structures.
For a class of compounds like substituted anilines, a QSRR model could be developed to predict their retention time in a chromatographic system (e.g., HPLC). nih.govnih.gov The process involves:
Data Set Assembly: A series of related aniline derivatives with experimentally measured retention times is selected.
Descriptor Calculation: For each molecule, a wide range of molecular descriptors is calculated using software. These can include constitutional, topological, geometric, and electronic descriptors. For this compound, important descriptors would likely include molecular weight, logP (lipophilicity), dipole moment, polar surface area, and quantum chemical descriptors like HOMO/LUMO energies. nih.gov
Model Building: Statistical methods like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are used to build a mathematical equation linking a subset of descriptors to the retention time. nih.govresearchgate.netresearchgate.net
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets. researchgate.net
While a specific QSRR model for this compound is not available, studies on other aniline derivatives have successfully used descriptors related to van der Waals volume, hydrophilicity, and electrophilicity to predict properties like lipophilicity. nih.gov Such models are invaluable in analytical chemistry for predicting the chromatographic behavior of new or uncharacterized compounds.
Applications of 3 1,1,2,2 Tetrafluoroethyl Aniline As a Versatile Synthetic Building Block
Role in the Synthesis of Fluorinated Bioactive Molecules
The incorporation of fluorinated groups is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity. The 1,1,2,2-tetrafluoroethyl group is particularly valuable as it can serve as a lipophilic hydrogen bond donor and a bioisostere for other functional groups. researchgate.net The aniline (B41778) moiety itself is a common feature in many biologically active compounds. The combination of these two components in 3-(1,1,2,2-tetrafluoroethyl)aniline makes it a valuable precursor for a new generation of fluorinated bioactive molecules, particularly in the development of kinase inhibitors for oncology.
Detailed research has focused on aniline derivatives for creating potent and selective inhibitors of receptor tyrosine kinases, which are crucial targets in cancer therapy. nih.govnih.gov For instance, novel quinoxalines and phthalic-based derivatives designed as kinase inhibitors often incorporate a substituted aniline fragment to occupy a specific pocket in the enzyme's active site. nih.govnih.gov The use of a 3-fluoroalkylaniline moiety, such as 3-(trifluoromethyl)aniline, has been shown to be favorable in docking studies for designing type-2 protein kinase inhibitors. nih.gov By extension, this compound provides a synthetically accessible starting material to create analogues with potentially improved pharmacokinetic profiles. Its derivatives are investigated for their potential to treat various diseases, including cancer and inflammatory conditions. google.com
Table 1: Examples of Bioactive Scaffolds Incorporating Fluorinated Aniline Motifs
| Bioactive Scaffold Class | Therapeutic Target Area | Role of Fluorinated Aniline Moiety | Reference |
|---|---|---|---|
| Tricyclic Quinoxalines | PDGFR, Flt3, and Kit Kinase Inhibition (Oncology) | Forms a key part of the pharmacophore, enhancing binding affinity and cellular activity. | nih.gov |
| Phthalic Acid Derivatives | Tyrosine Kinase Inhibition (Oncology) | Substituent on the amide bond, influencing binding affinity and inhibitor type. | nih.gov |
| Pyrrolo-triazines | Kinase Inhibition (Anti-inflammatory, Oncology) | Serves as a core building block for constructing the final heterocyclic system. | google.com |
| Tetrahydroisoquinoline-Dipeptide Conjugates | Antimicrobial / Antifungal | The aniline can be a precursor to the isoquinoline (B145761) core, a privileged scaffold in medicinal chemistry. | nih.gov |
Precursor for Novel Fluorinated Scaffolds and Advanced Intermediates
The development of novel molecular scaffolds is fundamental to expanding the accessible chemical space for drug discovery and materials science. This compound serves as an excellent starting point for synthesizing complex fluorinated heterocyclic systems and other advanced intermediates. The amine group provides a reactive handle for a wide array of chemical transformations, including diazotization, acylation, and participation in multicomponent reactions (MCRs).
MCRs, such as the Ugi and Passerini reactions, are powerful, one-pot strategies for rapidly generating molecular diversity and complexity. rug.nlrug.nl Aniline derivatives are common inputs for these reactions, and using this compound allows for the direct incorporation of the tetrafluoroethyl group into diverse scaffolds like α-acyloxy carboxamides and peptide-like structures. nih.govresearchgate.net
Furthermore, the unique reactivity imparted by fluoroalkyl groups can be harnessed to construct complex heterocyclic systems that are otherwise difficult to access. For example, thermal or microwave-assisted reactions of N-pentafluoroethylated triazoles (which can be conceptually derived from the corresponding aniline) lead to reactive ketenimine intermediates that undergo complex cyclization cascades to form trifluoromethylated isoquinolines and oxazines. nih.gov The presence of the fluorinated tail is crucial for directing these unique rearrangement pathways. This highlights the potential of this compound to act as a precursor to a variety of novel, highly functionalized fluorinated scaffolds. nih.govrsc.org
Table 2: Fluorinated Scaffolds and Intermediates Accessible from Aniline Precursors
| Scaffold/Intermediate Class | Synthetic Strategy | Significance | Reference |
|---|---|---|---|
| Fluorinated Pyrazolecarboxamides | Cyclocondensation reactions | Key intermediates for modern fungicides (e.g., SDHIs). | nih.gov |
| Ring-Fused Trifluoromethyl-isoquinolines | Thermal rearrangement of triazole derivatives | Novel and complex heterocyclic systems with potential biological activity. | nih.gov |
| N-Tetrafluoroethyl-1,2,3-triazoles | Azide-alkyne cycloaddition | Core structures in medicinal chemistry and materials. | rsc.org |
| α-Acyloxy Carboxamides | Passerini Multicomponent Reaction | Rapid access to a library of diverse, drug-like molecules. | nih.gov |
| Bis-triazoles | Tandem [3+2] cycloaddition reactions | Structurally intriguing and complex scaffolds for biological screening. | beilstein-journals.org |
Contribution to the Development of New Organic Reactions
While this compound is primarily used as a building block within established reaction frameworks, its unique electronic properties contribute to the refinement and expansion of synthetic methodologies. The strong electron-withdrawing nature of the tetrafluoroethyl group deactivates the aniline ring towards electrophilic substitution while increasing the acidity of the N-H protons. This altered reactivity can be exploited to achieve selectivity in reactions or to enable transformations that are inefficient with standard anilines.
The development of multicomponent reactions (MCRs) is a major area of modern synthetic chemistry, prized for efficiency and atom economy. rug.nlrug.nl The successful incorporation of functionalized anilines like this compound into MCRs to build libraries of novel chemical scaffolds demonstrates the robustness and versatility of these methods. rug.nl
Moreover, the chemistry of fluoroalkyl amino reagents (FARs), a class of compounds related to this compound, has seen a resurgence for introducing fluorinated groups onto heterocyclic systems. nih.gov The reactivity of these reagents, often involving activation with a Lewis acid to form a fluoroiminium salt, provides a powerful tool for fluoroalkylation. nih.gov Research into the reactions of this compound and its derivatives contributes to this growing field, expanding the toolkit available to synthetic chemists for creating precisely fluorinated molecules. The thermal rearrangements of its derivatives into complex heterocyclic systems via reactive intermediates like ketenimines represent a specialized reaction pathway enabled by the fluoroalkyl substituent. nih.gov
Potential in Materials Science and Polymer Chemistry
The properties that make this compound attractive for medicinal chemistry—namely the stability and hydrophobicity of the fluoroalkyl group—also make it a promising monomer for advanced materials. Polyaniline is a well-known conducting polymer, but its application is often limited by poor solubility and processability. Introducing substituents onto the aniline ring is a common strategy to overcome these limitations. nih.govrsc.orgresearchgate.net
The electropolymerization of fluorinated aniline monomers can produce hydrophobic conducting polymers. bue.edu.eg These materials are of particular interest for developing more stable solid-contact ion-selective electrodes, as the hydrophobic polymer layer prevents the formation of an undesirable water layer at the electrode-membrane interface, reducing potential drift and improving sensor reliability. bue.edu.eg
Beyond conducting polymers, aniline derivatives are used to create materials with other functionalities. For example, polymers derived from substituted anilines have been developed for use as chemical sensors for detecting humidity and ammonia, with the substituent influencing the polymer's surface morphology and sensitivity. rsc.orgresearchgate.net The tetrafluoroethyl group in poly[this compound] would be expected to impart high thermal stability, chemical resistance, and specific electronic properties, making it a candidate for high-performance coatings, dielectrics, and materials for electronic devices like light-emitting diodes. researchgate.net Aniline-based oligomers, such as aniline tetramers, have also been investigated as effective anticorrosive additives for epoxy coatings. mdpi.com
Table 3: Potential Applications in Materials Science
| Application Area | Material Type | Role of the 3-(1,1,2,2-Tetrafluoroethyl) Group | Reference |
|---|---|---|---|
| Chemical Sensors | Conducting Polymer Film | Increases hydrophobicity, enhances stability, and modifies surface morphology and sensitivity. | rsc.orgresearchgate.netbue.edu.eg |
| Ion-Selective Electrodes | Hydrophobic Transducer Layer | Prevents water layer formation, leading to reduced potential drift and improved long-term stability. | bue.edu.eg |
| Anticorrosion Coatings | Polymer Additive (Oligomers) | Enhances dispersion in the coating matrix and provides a dense, protective barrier. | mdpi.com |
| Advanced Electronics | Liquid Crystals, Organic LEDs | Modulates electronic properties, improves thermal stability, and provides desirable physical characteristics. | researchgate.net |
Q & A
Basic Questions
Q. What are the critical safety considerations when synthesizing or handling 3-(1,1,2,2-Tetrafluoroethyl)aniline?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use chemically resistant gloves (e.g., nitrile), safety goggles, and lab coats. Ensure proper ventilation to avoid inhalation of vapors .
- Exposure Control : Implement fume hoods for reactions and avoid direct skin contact. Safety showers and eye-wash stations must be accessible .
- Training : Conduct hazard awareness training covering SDS interpretation, PPE usage, and emergency protocols (e.g., spill management) .
- Storage : Store in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers) .
Q. How do the physicochemical properties of this compound influence its solubility and reactivity?
- Methodological Answer :
- Lipophilicity : The compound’s log Pow (octanol-water partition coefficient) is ~2.18, indicating moderate lipophilicity. This affects its solubility in organic solvents (e.g., ethyl acetate) and compatibility with hydrophobic reaction environments .
- Reactivity : The electron-withdrawing tetrafluoroethyl group activates the aniline moiety for electrophilic substitution, but steric hindrance may slow reactions at the aromatic ring.
- Table 1 : Key Physicochemical Properties
| Property | Value | Relevance |
|---|---|---|
| log Pow | 2.18 | Predicts solubility in organic phases |
| Molecular Weight | ~275 g/mol | Influences purification strategies |
Advanced Research Questions
Q. How can cross-coupling reactions involving this compound be optimized for higher yields?
- Methodological Answer :
- Catalyst Selection : Use palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium) under inert atmospheres (nitrogen/argon) to minimize deactivation .
- Temperature Control : Maintain temperatures at 110°C for efficient coupling, as demonstrated in Suzuki-Miyaura reactions with aryl halides .
- Workup : Extract with ethyl acetate, wash with water to remove inorganic salts, and dry over sodium sulfate before column chromatography (silica gel, ethyl acetate/petroleum ether) .
Q. What advanced purification techniques are recommended for isolating this compound derivatives?
- Methodological Answer :
- Chromatography : Use gradient elution (e.g., ethyl acetate/petroleum ether) on silica gel to separate by polarity. Monitor fractions via TLC or HPLC .
- Recrystallization : Optimize solvent pairs (e.g., methanol/water) based on solubility data. Slow cooling enhances crystal purity .
- HPLC Analysis : Employ reverse-phase C18 columns with mobile phases like acetonitrile/water. Retention time ~0.99 minutes under SQD-AA05 conditions .
Q. How can impurities in this compound-based pharmaceuticals be detected and quantified?
- Methodological Answer :
- LC-MS/MS : Use m/z 307 [M+H]+ for parent compound identification. Monitor impurities like nitro derivatives (e.g., 4-Nitro-3-(trifluoromethyl)aniline) at m/z 307 ± 50 .
- HPLC-UV : Detect impurities at 254 nm with retention time shifts. Calibrate using reference standards (e.g., EP pharmacopeia guidelines) .
Q. What structural modifications enhance the bioactivity of this compound in drug discovery?
- Methodological Answer :
- Fluorine Substitution : Introduce heptafluoroisopropyl groups (e.g., 4-(1,1,1,2,3,3,3-Heptafluoro-2-propanyl)) to increase metabolic stability and binding affinity .
- Amino Group Functionalization : Convert the -NH2 group to amides or sulfonamides to modulate pharmacokinetics. For example, N-acetylation improves blood-brain barrier penetration .
Q. How is this compound utilized in life science research beyond synthetic chemistry?
- Methodological Answer :
- Biochemical Probes : Derivatize with fluorescent tags (e.g., dansyl chloride) for enzyme inhibition studies .
- Metabolic Pathway Analysis : Use isotopically labeled analogs (e.g., ¹³C/¹⁵N) in tracer experiments to study aromatic amine metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
